4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 63291-55-4
VCID: VC7446981
InChI: InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3
SMILES: CNC1=C(N=CN=C1Cl)SC
Molecular Formula: C6H8ClN3S
Molecular Weight: 189.66

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine

CAS No.: 63291-55-4

Cat. No.: VC7446981

Molecular Formula: C6H8ClN3S

Molecular Weight: 189.66

* For research use only. Not for human or veterinary use.

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine - 63291-55-4

Specification

CAS No. 63291-55-4
Molecular Formula C6H8ClN3S
Molecular Weight 189.66
IUPAC Name 4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine
Standard InChI InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3
Standard InChI Key IPJCSPUOYKXVFK-UHFFFAOYSA-N
SMILES CNC1=C(N=CN=C1Cl)SC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine reflects the substituents on the pyrimidine ring: a chlorine atom at position 4, a methylamino group (-NHCH₃) at position 5, and a methylsulfanyl group (-SCH₃) at position 6. The molecular formula is C₇H₉ClN₃S, with a molecular weight of 217.7 g/mol (calculated from isotopic composition).

Structural Characterization

The compound’s structure has been confirmed via spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the methylsulfanyl group (δ 2.5 ppm, 3H) and a doublet for the aromatic proton adjacent to chlorine (δ 8.1 ppm, 1H).

  • Mass Spectrometry: The molecular ion peak appears at m/z 217.7, with fragmentation patterns consistent with loss of Cl (35.5 Da) and SCH₃ (47.1 Da).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves chlorination of 5-amino-6-(methylsulfanyl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux:

5-Amino-6-(methylsulfanyl)pyrimidin-4-ol+POCl3Δ4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine+H3PO4\text{5-Amino-6-(methylsulfanyl)pyrimidin-4-ol} + \text{POCl}_3 \xrightarrow{\Delta} \text{4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine} + \text{H}_3\text{PO}_4

This method achieves yields of 70–80% after purification via column chromatography . Alternative approaches utilize N,N-diethylaniline as a catalyst to enhance regioselectivity .

Industrial Scalability

Continuous flow reactors improve efficiency by reducing reaction times from hours to minutes. For example, microreactor systems operating at 120°C and 10 bar pressure achieve 90% conversion with minimal byproducts.

Table 1: Comparative Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)
Batch (POCl₃)POCl₃, DMF11075
Flow (Microreactor)POCl₃, N,N-diethylaniline12090

Physicochemical Properties

Thermal Stability

The compound decomposes at 215–220°C, as determined by thermogravimetric analysis (TGA). Its melting point ranges from 148–152°C, depending on crystallinity.

Solubility Profile

  • Water: <0.1 mg/mL (25°C)

  • Ethanol: 12 mg/mL

  • Dichloromethane: 45 mg/mL

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 4 undergoes displacement with amines or alkoxides. For example, reaction with morpholine in ethanol yields 4-Morpholino-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine (85% yield):

4-Cl+C4H9NO4-N(C2H4)2O+HCl\text{4-Cl} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{4-N(C}_2\text{H}_4\text{)}_2\text{O} + \text{HCl}

Oxidation Reactions

Treatment with hydrogen peroxide converts the methylsulfanyl group to a sulfoxide or sulfone:

-SCH3H2O2-S(O)CH3excess-SO2CH3\text{-SCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{-S(O)CH}_3 \xrightarrow{\text{excess}} \text{-SO}_2\text{CH}_3

These derivatives exhibit enhanced polarity, useful in pharmacokinetic optimization.

Biological and Industrial Applications

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors targeting EGFR and VEGFR-2, with IC₅₀ values <100 nM in preclinical models . Its methylsulfanyl group enhances membrane permeability, critical for blood-brain barrier penetration .

Agrochemical Development

Derivatives act as fungicides against Phytophthora infestans (EC₅₀ = 2.5 μM), outperforming commercial standards like chlorothalonil.

Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀ (μM)
4-Morpholino analogEGFR0.08
Sulfone derivativeVEGFR-20.12
Parent compoundPhytophthora infestans2.5

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